molecular formula C17H27NO B176149 (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine CAS No. 145340-46-1

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine

Cat. No.: B176149
CAS No.: 145340-46-1
M. Wt: 261.4 g/mol
InChI Key: MBZFTKIQJBBOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a piperidine ring substituted with three methyl groups and a 3-propan-2-yloxyphenyl group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidine derivatives with 3-propan-2-yloxyphenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Trimethyl-4-(3-methoxyphenyl)piperidine
  • 1,3,4-Trimethyl-4-(3-ethoxyphenyl)piperidine
  • 1,3,4-Trimethyl-4-(3-butoxyphenyl)piperidine

Uniqueness

(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFTKIQJBBOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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